molecular formula C7H8N2O3 B604978 2-Amino-3-carboxy-6-methylpyridine 1-oxide CAS No. 1391062-88-6

2-Amino-3-carboxy-6-methylpyridine 1-oxide

Cat. No. B604978
M. Wt: 168.15
InChI Key: CLCNYONWEUZQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3HAO-IN-I3 is a biochemical.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding Networks

  • 2-Amino-3-carboxy-6-methylpyridine 1-oxide contributes to the formation of hydrogen-bonded networks in the crystalline structures of certain compounds. These networks are important for understanding molecular interactions and designing materials with specific properties. For instance, in one study, 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate forms a two-dimensional network of hydrogen-bonded ions, crucial for its structural stability and potential material applications (Waddell et al., 2011).

Antimicrobial Activity and DNA Interactions

  • The compound has been used in the synthesis of silver(I) complexes, which demonstrated significant antimicrobial activity. Such studies highlight its potential in developing new antimicrobial agents. One notable study synthesized [Ag(2-amino-3-methylpyridine)(2)]NO(3) and found it showed considerable activity against various bacteria and yeasts. Its interaction with DNA was also investigated, indicating potential applications in biochemistry and pharmacology (Abu-Youssef et al., 2010).

Molecular Structure Analysis and Physicochemical Properties

  • Research into the crystal and molecular structure of derivatives like 2-N-methylamino-3-methylpyridine N-oxide provides insights into the physicochemical properties of these compounds. Such studies are fundamental in understanding the molecular behavior and designing novel materials with specific characteristics. In one study, the compound's IR, Raman, UV–Vis, and luminescence spectra were analyzed, contributing to the knowledge of molecular structure and properties (Bryndal et al., 2019).

Medicinal Chemistry and Drug Design

  • The molecule has shown potential in medicinal chemistry. Its derivatives are being explored as ligands for specific protein domains, contributing to the development of new pharmaceuticals. For example, 3-amino-2-methylpyridine derivatives have been identified as ligands of the BAZ2B bromodomain, which could have implications in drug design and discovery (Marchand et al., 2016).

properties

CAS RN

1391062-88-6

Product Name

2-Amino-3-carboxy-6-methylpyridine 1-oxide

Molecular Formula

C7H8N2O3

Molecular Weight

168.15

IUPAC Name

2-Amino-3-carboxy-6-methylpyridine 1-oxide

InChI

InChI=1S/C7H8N2O3/c1-4-2-3-5(7(10)11)6(8)9(4)12/h2-3H,8H2,1H3,(H,10,11)

InChI Key

CLCNYONWEUZQJY-UHFFFAOYSA-N

SMILES

CC1=[N+]([O-])C(N)=C(C(O)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3HAO IN-I3;  3HAO-IN I3;  3HAO-IN-I3;  3HAO IN I3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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